1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidin-2-one moiety and the phenoxypropyl group. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidin-2-one analogs. Examples include:
- 1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the benzodiazole core with the pyrrolidin-2-one and phenoxypropyl groups. These features may confer unique biological activities and properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-20-13-14-23(17-21(20)2)31-19-22(18-27(31)32)28-29-25-11-6-7-12-26(25)30(28)15-8-16-33-24-9-4-3-5-10-24/h3-7,9-14,17,22H,8,15-16,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHXFKJPDMRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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